molecular formula C7H6N4O B1296528 4-Tetrazol-1-yl-phenol CAS No. 64001-11-2

4-Tetrazol-1-yl-phenol

Cat. No.: B1296528
CAS No.: 64001-11-2
M. Wt: 162.15 g/mol
InChI Key: AXJKWXIVFCNRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Tetrazol-1-yl-phenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tetrazole ring structure allows it to form stable complexes with metal ions, which can be essential for enzyme catalysis and protein stabilization . Additionally, this compound can act as a ligand, binding to specific proteins and modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, this compound may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Its localization within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 4-Tetrazol-1-yl-phenol typically involves the formation of the tetrazole ring followed by its attachment to a phenol group. One common method for synthesizing tetrazole derivatives is through the reaction of nitriles with sodium azide in the presence of a catalyst . This reaction can be carried out under mild conditions, making it suitable for various functional groups.

Industrial production methods for tetrazole derivatives often involve the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . The reaction conditions typically include the use of an acidic medium to facilitate the formation of the tetrazole ring.

Chemical Reactions Analysis

4-Tetrazol-1-yl-phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Tetrazol-1-yl-phenol can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its combination of the tetrazole ring with a phenol group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKWXIVFCNRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337472
Record name 4-Tetrazol-1-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-11-2
Record name 4-Tetrazol-1-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxyphenyl)-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-amino-phenol (0.1 mol) in glacial acetic acid (140 ml) at 70-75° under nitrogen atmosphere was added triethylorthoformate (0.1 mol). The mixture was stirred at this temperature for 4 h, then, sodium azide (0.32 mol) was added portionwise and the reaction was continued for 18 h, cooled to room temperature and poured into ice water (400 ml) and extracted with diethyl ether (3×400 ml) and ethyl acetate (1×400 ml), dried (MgSO4), filtered and concentrated to give a dark brown residue which was triturated with 200 ml of a mixture of ethanol:diethyl ether (1:1 v/v) and filtered to afford the title compound in 30% yield.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tetrazol-1-yl-phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Tetrazol-1-yl-phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Tetrazol-1-yl-phenol
Reactant of Route 4
4-Tetrazol-1-yl-phenol
Reactant of Route 5
4-Tetrazol-1-yl-phenol
Reactant of Route 6
Reactant of Route 6
4-Tetrazol-1-yl-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.